Rubidium carbonate

Descripción

Significance of Rubidium Carbonate in Contemporary Chemical Science

The utility of this compound in modern chemical research stems from its distinct physical and chemical properties, including its strong basicity, high solubility in water, and its function as a source of rubidium ions. lookchem.comsamaterials.comsolubilityofthings.com These characteristics make it an indispensable component in several advanced applications.

Specialty Glass and Ceramics: this compound is a critical additive in the manufacturing of specialty glasses and fiber optics. chemdad.comsolubilityofthings.com Its incorporation into the glass matrix enhances stability, durability, and reduces electrical conductivity. thermofisher.infishersci.atmatltech.com This reduction in conductivity is particularly valuable for fiber-optic telecommunications networks, where it helps maintain signal integrity. usgs.gov The compound also acts as a flux in ceramic formulations, lowering the melting point and improving the material's workability. chemimpex.com

Catalysis: In the field of catalysis, this compound is utilized both as a catalyst and as a component of catalyst systems. It is employed as part of a catalyst for preparing short-chain alcohols from feed gas. ottokemi.comchemdad.comchemicalbook.infactmr.comthermofisher.infishersci.at Furthermore, it serves as a precursor for preparing rubidium-promoted iron catalysts used in Fischer-Tropsch synthesis, a process for producing synthetic liquid fuels. sigmaaldrich.com Its strong basicity is also leveraged in organic synthesis, such as in the cross-coupling reaction to synthesize triarylbismuthines.

Electronics and Energy: Recent research has highlighted the significant potential of this compound in electronics and energy storage. Thin films of the compound have been shown to possess exceptional electron injection properties, making them suitable for enhancing the efficiency of organic light-emitting diodes (OLEDs) and perovskite solar cells. zegmetal.com In energy storage, electrolytes doped with this compound have been found to increase the ionic conductivity of solid-state batteries by as much as 40%, addressing key challenges related to battery longevity and safety by stabilizing the electrode-electrolyte interface. zegmetal.com It is also used as a strong n-dopant to improve the lifetime and thermal stability of quantum-dot light-emitting diodes (QLEDs). chemicalbook.insigmaaldrich.com

Research and Analytical Applications: In laboratory settings, this compound is a versatile reagent. chemimpex.com It is used in the preparation of buffer solutions for biochemical research, helping to maintain stable pH levels in experiments. chemimpex.comfactmr.com Its ability to facilitate ion exchange processes makes it a valuable component in the study of ionic liquids and other advanced materials. chemimpex.comfactmr.com

Table 1: Applications of this compound in Advanced Chemical Research This table is interactive. You can sort and filter the data.

| Field | Application | Key Function of this compound | Supporting Research Findings |

|---|---|---|---|

| Materials Science | Specialty Glass & Fiber Optics | Enhances stability and durability; reduces electrical conductivity. thermofisher.infishersci.at | Used in fiber-optic telecommunications networks to improve signal stability. usgs.gov |

| Materials Science | Ceramics | Acts as a flux to lower melting points and improve workability. chemimpex.com | Serves as a flux in various ceramic formulations. chemimpex.com |

| Catalysis | Synthesis of Short-Chain Alcohols | Functions as a component of the catalyst system. chemdad.comchemicalbook.in | Used as part of a catalyst to produce alcohols from feed gas. thermofisher.infishersci.at |

| Catalysis | Fischer-Tropsch Synthesis | Precursor to rubidium-promoted iron catalysts. | Used to prepare catalysts for producing synthetic fuels. sigmaaldrich.com |

| Catalysis | Organic Synthesis | Acts as a strong base. lookchem.com | Facilitates cross-coupling reactions for compounds like triarylbismuthines. |

| Electronics | OLEDs & Perovskite Solar Cells | Provides excellent electron injection properties in thin films. zegmetal.com | Enhances device efficiency and lowers energy consumption. zegmetal.com |

| Electronics | Quantum-Dot LEDs (QLEDs) | Acts as a strong n-dopant, improving thermal stability. | Incorporation improves the lifetime of QLEDs. chemicalbook.insigmaaldrich.com |

| Energy Storage | Solid-State Batteries | Doped electrolytes enhance ionic conductivity. zegmetal.com | Increases ionic conductivity by up to 40% and reduces dendrite formation. zegmetal.com |

| Research | Analytical & Biochemical Research | Used as a buffering agent and in ion-exchange studies. chemimpex.comfactmr.com | Helps maintain pH in biological experiments and is used to study ionic liquids. chemimpex.comfactmr.com |

Historical Trajectories of Rubidium Research Relevant to Carbonate Chemistry

The story of this compound is intrinsically linked to the discovery of the element rubidium itself. In 1861, German chemists Robert Bunsen and Gustav Kirchhoff discovered rubidium in Heidelberg, Germany. wikipedia.orgchemistrytalk.org They were using the newly developed technique of flame spectroscopy to analyze the mineral lepidolite (B1170510). wikipedia.orgwebelements.comchemistrycool.com During their analysis, they observed two prominent, deep red lines in the mineral's emission spectrum, which had not been seen before. chemistrytalk.org They named the new element "rubidium" after the Latin word rubidus, meaning "deep red," in honor of these spectral lines. wikipedia.orgwebelements.comchemistrycool.com

The initial isolation of rubidium compounds was a laborious process. Bunsen and Kirchhoff processed 150 kg of lepidolite, which contained only 0.24% rubidium monoxide (Rb₂O), to obtain just 9.2 grams of rubidium chloride (RbCl) for their studies. wikipedia.org The primary challenge was separating rubidium from the other alkali metals present in the mineral, particularly potassium, due to their chemical similarity. britannica.com

Their method involved a process of fractional crystallization. They utilized the slight difference in solubility between the hexachloroplatinate salts of potassium and rubidium in hot water. wikipedia.org The less soluble rubidium hexachloroplatinate (Rb₂PtCl₆) could be precipitated and separated from the more soluble potassium salt. wikipedia.org

The direct path to this compound in these early stages often came as a byproduct of lithium extraction from lepidolite. britannica.com After lithium salts were removed, a mixture of alkali metal carbonates remained. britannica.com This mixture was primarily potassium carbonate but contained significant amounts of this compound (approximately 23%) and some cesium carbonate. britannica.com This carbonate-rich byproduct became a key source for obtaining rubidium for further research and isolation of the pure metal. webelements.combritannica.com Later methods for preparing the carbonate salt included passing carbon dioxide through a solution of rubidium hydroxide (B78521) or adding ammonium (B1175870) carbonate to a rubidium hydroxide solution and evaporating it to dryness. chemdad.com

Table 2: Key Historical Milestones in Rubidium and this compound Research This table is interactive. You can sort and filter the data.

| Year | Event | Key Figures | Significance |

|---|---|---|---|

| 1861 | Discovery of Rubidium | Robert Bunsen & Gustav Kirchhoff | Discovered via flame spectroscopy of lepidolite mineral, noting its distinct red spectral lines. wikipedia.orgwebelements.combritannica.com |

| 1861 | Naming of Rubidium | Robert Bunsen & Gustav Kirchhoff | Named from the Latin "rubidus" (deep red) for its spectral signature. wikipedia.orgchemistrytalk.org |

| c. 1861 | First Isolation of Rubidium Salts | Robert Bunsen & Gustav Kirchhoff | Isolated 9.2 grams of rubidium chloride from 44,000 liters of mineral water, demonstrating the element's scarcity. wikipedia.org |

| c. 1861 | Development of Separation Technique | Robert Bunsen & Gustav Kirchhoff | Used fractional crystallization of hexachloroplatinate salts to separate rubidium from potassium. wikipedia.org |

| Post-1861 | Isolation of this compound | Robert Bunsen | Bunsen was able to isolate both rubidium chloride and this compound. webelements.com |

| Late 19th Century | This compound as a Byproduct | Commercial Process | A mixture of alkali metal carbonates, containing about 23% this compound, was obtained as a byproduct of lithium extraction from lepidolite. britannica.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

584-09-8 |

|---|---|

Fórmula molecular |

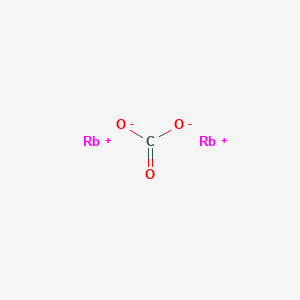

CH2O3Rb |

Peso molecular |

147.493 g/mol |

Nombre IUPAC |

rubidium(1+);carbonate |

InChI |

InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |

Clave InChI |

CVDTXIRZVNJRRD-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Rb+].[Rb+] |

SMILES canónico |

C(=O)(O)O.[Rb] |

Otros números CAS |

584-09-8 |

Pictogramas |

Irritant |

Sinónimos |

Dirubidium carboxide |

Origen del producto |

United States |

Synthetic Methodologies and Extraction Chemistry of Rubidium Carbonate

Advanced Chemical Synthesis Pathways for Rubidium Carbonate Production

The synthesis of this compound can be achieved through several chemical routes. A common laboratory method involves the reaction of rubidium hydroxide (B78521) (RbOH) with ammonium (B1175870) carbonate. wikipedia.orgchemdad.com In this process, a solution of rubidium hydroxide is treated with ammonium carbonate, followed by evaporation to dryness to expel ammonia, yielding this compound. chemdad.com

Another pathway is the carbonation of rubidium hydroxide by passing carbon dioxide (CO₂) through its solution. chemdad.com The subsequent evaporation of the solution produces this compound. chemdad.com

The thermal decomposition of rubidium acetate (B1210297) has also been investigated as a method to produce this compound. This process involves heating rubidium acetate, which decomposes to form this compound as an intermediate product at temperatures between 400-700 °C, before ultimately yielding rubidium oxide at higher temperatures (≥ 900 °C). ekb.eg

Optimization of Reaction Conditions for High Purity this compound

Achieving high purity in this compound synthesis requires careful control of reaction conditions to prevent the inclusion of impurities. For instance, when synthesizing rubidium cyanide, a related rubidium compound, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the formation of this compound impurities from atmospheric CO₂. Temperature control is also vital; maintaining temperatures below 25°C can prevent polymerization of reactants like hydrogen cyanide.

In industrial settings, continuous-flow reactors with in-line pH monitoring can enhance yields by minimizing the volatilization of reactants. For purification, techniques like sublimation can be employed to remove non-volatile salts, achieving purities greater than 99.5%.

Sustainable Extraction and Purification Techniques from Natural Resources

Rubidium does not occur in independent minerals but is found in minerals like lepidolite (B1170510), pollucite, and zinnwaldite, often alongside lithium and cesium. ustb.edu.cnresearchgate.net Its extraction is, therefore, frequently integrated with the mining of these other alkali metals. researchgate.net

Sustainable extraction methods focus on maximizing the recovery of rubidium while minimizing environmental impact. These techniques include roasting with various chemical agents followed by leaching, and advanced hydrometallurgical processes.

By-product Recovery in Lithium and Cesium Mining Operations

Rubidium is primarily produced as a by-product during the extraction of lithium from lepidolite and cesium from pollucite. researchgate.netresearchgate.net The similar chemical properties of these alkali metals necessitate complex separation processes.

Several methods have been developed to efficiently extract rubidium from these ores:

Chlorination Roasting: This involves roasting the ore with chlorinating agents like calcium chloride (CaCl₂) and sodium chloride (NaCl) at high temperatures (around 900°C). researchgate.netresearchgate.net This converts the rubidium into soluble rubidium chloride, which can then be leached with water. researchgate.net Leaching efficiencies for rubidium have been reported to reach as high as 97.54%. researchgate.net

Sulfate (B86663) Roasting: Lepidolite can be roasted with sulfates to convert lithium, rubidium, and cesium into soluble sulfates. researchgate.netgoogle.com Subsequent acid leaching dissolves these sulfates, which can then be separated. google.com

Complex Salt Roasting: A mixture of salts, such as sodium sulfate (Na₂SO₄), calcium chloride (CaCl₂), and calcium carbonate (CaCO₃), is roasted with lepidolite. mdpi.com This process has achieved leaching efficiencies of 83.33% for rubidium oxide (Rb₂O) under optimized conditions. mdpi.com

The following table summarizes the leaching efficiencies of rubidium from different roasting methods.

| Roasting Method | Ore Type | Key Reagents | Roasting Temperature (°C) | Leaching Efficiency (Rb) | Source(s) |

| Chlorination Roasting | Granite-type Rubidium Ore | CaCl₂, NaCl | 900 | 97.54% | researchgate.net |

| Chlorination Roasting | Rubidium-bearing Biotite | CaCl₂ | 900 | 97.15% | researchgate.net |

| Complex Salt Roasting | Lepidolite | Na₂SO₄, CaCl₂, CaCO₃ | 900 | 83.33% (as Rb₂O) | mdpi.com |

| Sulfation Roasting | Lepidolite | Sulfuric Acid | - | 32.66% (total yield) | google.com |

Hydrometallurgical Approaches for this compound from Brine

Brines, including those from salt lakes and desalination plants, represent a significant resource for rubidium. researchgate.netresearchgate.net Hydrometallurgical techniques are employed to selectively extract rubidium from these solutions, which often contain a complex mixture of other ions.

A common hydrometallurgical route involves:

Precipitation of Impurities: Initial steps may involve chemical precipitation to remove interfering ions. For example, perchloric acid can be used to precipitate potassium as potassium perchlorate. researchgate.netmdpi.com

Solvent Extraction: A specific organic extractant is used to selectively pull rubidium ions from the aqueous brine into an organic phase. 4-tert-butyl-2-(α-methylbenzyl) phenol (B47542) (t-BAMBP) is a frequently used extractant for rubidium and cesium. researchgate.netresearchgate.netmdpi.com The efficiency of this extraction depends on factors like pH, the concentration of the extractant, and the organic-to-aqueous phase ratio. researchgate.netmdpi.com

Stripping: The rubidium is then stripped from the loaded organic phase back into an aqueous solution, often using an acid or a solution like ammonia. researchgate.netmdpi.com

Conversion to Carbonate: The resulting rubidium-rich solution (e.g., rubidium hydroxide) is reacted with ammonium carbonate or carbon dioxide to produce this compound. researchgate.netmdpi.comx-mol.net The final product can then be precipitated and purified, with reported purities of 98.0%. mdpi.com

Chinese scientists have developed an integrated process involving ore washing, leaching, enrichment, solvent extraction, and purification that has successfully produced 99.9% pure rubidium chloride from low-grade salt lake brine. sustainability-times.com

Precursor Chemistry in this compound Synthesis

This compound itself is a crucial precursor for the synthesis of other rubidium compounds and rubidium metal. chemdad.com It is used to prepare rubidium-promoted iron catalysts for Fischer-Tropsch synthesis and in the creation of rubidium borosilicate glasses.

The synthesis of this compound often begins with precursors derived from the extraction processes. For example, rubidium hydroxide, obtained from stripping processes in hydrometallurgy, is a direct precursor that is carbonated to form this compound. mdpi.comx-mol.net Similarly, rubidium acetate can serve as a precursor, which upon thermal decomposition, yields this compound. ekb.eg

Fundamental Chemical Research on Rubidium Carbonate Systems

Mechanistic Investigations of Electrochemical Processes Involving Rubidium Carbonate

Recent research has focused on the role of this compound (Rb₂CO₃) in enhancing the performance of organic electronic devices, particularly in improving electron injection and transport. These investigations delve into the fundamental chemical and physical processes occurring at the interfaces between this compound and organic semiconductor layers.

Electron Injection Dynamics in this compound Thin Films

This compound thin films have demonstrated exceptional electron injection properties, making them highly suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. zegmetal.com The effectiveness of this compound as an electron-injecting material has been studied in various organic semiconductor systems.

In systems using tris(8-quinolinolato)aluminum (Alq₃), doping with this compound has been shown to significantly enhance electron injection. aip.orgresearcher.life Studies on electron-only devices with the structure glass/tin-doped indium oxide (ITO)/Rb₂CO₃-doped Alq₃/aluminum (Al) revealed that an electron-ohmic contact is formed at a doping concentration of 10% or higher. aip.orgresearcher.lifeskku.ac.kr This improved contact is attributed to the n-doping effect of this compound on the Alq₃ layer. aip.orgresearcher.life Ultraviolet photoemission spectroscopy (UPS) has shown that increasing the doping concentration of this compound lowers the work function at the interface, thereby reducing the barrier for carrier injection. aip.orgresearcher.lifeskku.ac.kr

Similarly, modifying gold electrodes with this compound has been found to reduce the electron injection barrier in n-type organic field-effect transistors (OFETs). researchgate.net In devices using N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylicdiimide (PTCDI-C13), a thin layer of this compound between the gold electrode and the organic semiconductor leads to a significant performance enhancement. researchgate.net Spectroscopic analysis indicates that charge transfer occurs from the this compound to the PTCDI-C13, which is key to lowering the injection barrier. researchgate.net

The following table summarizes the performance enhancement in an n-type OFET with the introduction of a this compound layer.

| Device | This compound Thickness (Å) | Mobility Enhancement (relative to no Rb₂CO₃) |

| 1 | 0 | 1x |

| 2 | 5 | - |

| 3 | 10 | 5x |

| 4 | 20 | - |

| Data sourced from a study on n-type organic field-effect transistors. researchgate.net |

N-Type Doping Mechanisms in Organic Semiconductors with this compound

The mechanism by which this compound acts as an n-type dopant in organic semiconductors involves a combination of electronic and chemical interactions at the interface. When this compound is doped into an organic electron-transporting layer (ETL), such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen), it significantly improves the electrical properties. snu.ac.kr

Photoemission spectroscopy analysis reveals that the doping of Bphen with this compound causes the Fermi level to shift towards the lowest unoccupied molecular orbital (LUMO) of the Bphen. snu.ac.kr This shift reduces the electron-injection barrier, facilitating more efficient electron flow from the cathode into the organic layer. snu.ac.kraip.org This phenomenon is a key characteristic of n-type doping, where the introduction of dopant materials increases the concentration of free electrons in the semiconductor. wikipedia.org

In some organic semiconductors, the doping mechanism is proposed to be a solid-state acid-base interaction. For instance, with certain polymers, the basic carbonate can deprotonate the polymer backbone, increasing its electron density and leading to n-doping. uni-bayreuth.de While this specific mechanism has been detailed for cesium carbonate, the chemical similarity suggests a comparable process for this compound. uni-bayreuth.de

Formation and Role of Gap States in this compound Interfaces

A critical aspect of the enhanced electronic properties in this compound-doped systems is the formation of "gap states." These are new energy levels that appear within the band gap of the organic semiconductor, the region that is typically devoid of energy states. snu.ac.krwikipedia.org

Investigations using ultraviolet photoemission spectroscopy (UPS) have provided direct evidence for the formation of these extra states in the forbidden gap of Bphen when doped with this compound. snu.ac.kr These gap states facilitate more effective charge-carrier injection and transport. snu.ac.kr The presence of these states, in conjunction with the reduction of the electron-injection barrier, contributes to the superior performance of devices utilizing this doping system. snu.ac.kr

Interestingly, the formation of gap states is not always solely due to the dopant itself. In systems with an aluminum cathode, it has been observed that the interaction between the organic material (Bphen) and the deposited aluminum can also create gap states. snu.ac.kr Theoretical calculations suggest that a chemical reaction between aluminum and the nitrogen atoms in Bphen is the origin of these states. snu.ac.kr However, the role of this compound remains crucial, as it shifts the Fermi level closer to the LUMO, a necessary condition for efficient electron injection. aip.orgsnu.ac.kr Therefore, the improved device performance is a result of both the lowered injection barrier by this compound and the presence of these gap states. aip.orgsnu.ac.kr

The following table presents data from UPS analysis on Bphen layers, illustrating the shift in the Fermi level and the formation of gap states.

| Sample | Fermi Level Shift toward LUMO (eV) | Observation of Gap States |

| Pristine Bphen | - | No |

| Bphen: 8% Rb₂CO₃ / Al | 1.0 | Yes |

| Bphen / LiF / Al | Large shift | No |

| Data derived from UPS spectra analysis of Bphen-based structures. snu.ac.kr |

Charge Transport Phenomena in this compound-Doped Systems

The introduction of this compound as a dopant not only improves electron injection but also enhances charge transport through the bulk of the organic semiconductor layer. snu.ac.kracs.org This is evidenced by the electrical characteristics of electron-only devices.

In a study of this compound-doped Bphen, it was found that the doping system possesses a stable charge-transporting ability. snu.ac.kr The formation of doping-induced gap states is a dominant factor in the improvement of these carrier transport characteristics. snu.ac.kr The electrical conductivity of a Bphen layer doped with 15% this compound was calculated to be 5.0 × 10⁻⁶ S/cm. snu.ac.kr

The charge transport mechanism in doped organic semiconductors can be complex, often described by models like trap-limited or space-charge-limited current (SCLC) conduction. researchgate.net Doping with materials like this compound can lead to a transition from trap-limited to trap-free SCLC conduction, indicating that the dopant helps to fill trap states that would otherwise impede charge flow. researchgate.net

Catalytic Mechanisms and Reaction Kinetics in this compound-Promoted Systems

This compound also exhibits significant catalytic activity, particularly in the conversion of carbon dioxide into valuable chemical products.

Carbon Dioxide Conversion Catalysis via this compound

This compound has been identified as a promoter in the catalytic conversion of carbon dioxide (CO₂). nih.gov In the absence of transition-metal catalysts, hydrated alkali carbonates, including this compound, can promote the hydrogenation of CO₂ to produce formate (B1220265), oxalate (B1200264), and other multi-carbon (C₂₊) carboxylates at elevated temperatures and pressures. nih.gov

The reaction mechanism involves several key steps. It is proposed that under the reaction conditions, H₂ and C-H bonds are readily deprotonated, creating hydride (H⁻) and carbon-centered nucleophiles. These reactive species then participate in H-C and C-C bond-forming reactions with CO₂. nih.govacs.org Isotope labeling experiments have helped to identify probable intermediates in the formation of the various C₂₊ products. nih.gov

For instance, the formation of oxalate and other C₂₊ carboxylates demonstrates the ability of the carbonate to couple CO₂ hydrogenation with C-C bond formation. nih.gov Seeding this compound reactions with rubidium oxalate was found to increase the yield of formate and oxalate. nih.gov

The general mechanism for the cycloaddition of CO₂ to epoxides, another important CO₂ conversion reaction, typically involves:

Activation of the epoxide by a catalyst. nih.gov

Nucleophilic attack to open the epoxide ring. nih.gov

Insertion of CO₂ to form an alkyl carbonate anion. nih.gov

Intramolecular ring closure to form the cyclic carbonate and regenerate the catalyst. nih.gov

While this is a general mechanism, specific catalysts like this compound would play a role in one or more of these steps, likely through activating one of the reactants.

Ketonization and Cracking Reactions Catalyzed by this compound

Phase Transitions and Structural Characterization of this compound and Related Compounds

Rubidium hydrogen carbonate (RbHCO₃), a related compound, undergoes a reversible order-disorder phase transition at a critical temperature (T_C) of 245 K (-28.15 °C). iucr.orgnih.govresearchgate.netnih.gov Above this temperature, it exists in a high-temperature (HT) phase with a disordered monoclinic crystal structure (space group C2/m). nih.govdoaj.org Upon cooling below 245 K, it transitions to a low-temperature (LT) phase with an ordered triclinic structure (space group C-1). nih.govdoaj.org

The crystal structure in both phases is characterized by pairs of hydrogen carbonate groups, forming [HCO₃]₂²⁻ dimers connected by strong hydrogen bonds. iucr.orgnih.gov These dimers are linked together by rubidium (Rb⁺) cations into a three-dimensional network. nih.gov The primary cause of the phase transition is the behavior of the protons within these hydrogen-bonded pairs. researchgate.net In the high-temperature phase, the hydrogen atom is dynamically disordered across the hydrogen bond. iucr.orgnih.gov In the low-temperature phase, this disorder is "frozen" as the hydrogen atom becomes fixed in an ordered position, leading to a reduction in crystal symmetry. iucr.orgnih.gov

Table 2: Crystallographic Data for the Phase Transition of Rubidium Hydrogen Carbonate (RbHCO₃)

| Feature | High-Temperature (HT) Phase | Low-Temperature (LT) Phase |

|---|---|---|

| Temperature | > 245 K | < 245 K |

| Crystal System | Monoclinic nih.gov | Triclinic nih.gov |

| Space Group | C2/m iucr.orgnih.gov | C-1 nih.govnih.gov |

| Key Structural Feature | Dynamically disordered hydrogen atom in [HCO₃]₂²⁻ dimers. iucr.orgresearchgate.net | Ordered hydrogen atom in [HCO₃]₂²⁻ dimers. iucr.orgnih.gov |

The order-disorder phase transition observed in rubidium hydrogen carbonate is of significant theoretical interest because it provides a model system for studying proton quantum dynamics. iucr.orgnih.gov Such transitions, where hydrogen atoms become ordered upon cooling, are not unique to RbHCO₃ but are also found in other hydrogen-bonded systems like potassium dihydrogen phosphate (B84403) (KDP). iucr.orgnih.gov

The dynamic disorder of the proton in the high-temperature phase and its subsequent ordering at lower temperatures allow researchers to investigate the quantum mechanical behavior of protons in hydrogen bonds. nih.govresearchgate.net These studies are crucial for understanding phenomena like proton conduction in solids and the fundamental nature of ferroelectric and paraelectric phase transitions, which are technologically important. iucr.orgnih.gov The study of these systems helps to elucidate the complex interplay between crystal structure, hydrogen bonding, and the quantum behavior of protons. aps.org

Crystallographic Analysis and Group/Subgroup Relationships in this compound Derivatives

The crystallographic properties of this compound (Rb₂CO₃) and its derivatives are foundational to understanding their behavior and interactions. Anhydrous this compound crystallizes in the monoclinic P2₁/c space group. materialsproject.org In this structure, there are two distinct rubidium ion (Rb¹⁺) sites. One site features Rb¹⁺ bonded to six oxygen atoms in a distorted octahedral formation, while the other has Rb¹⁺ in an 8-coordinate geometry. materialsproject.org The carbon atoms are bonded to three oxygen atoms in a trigonal planar arrangement. materialsproject.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (14) |

| Lattice Parameters | a = 5.86 Å, b = 10.03 Å, c = 7.41 Å |

| Lattice Angles | α = 90.00°, β = 98.43°, γ = 90.00° |

| Unit Cell Volume | 430.43 ų |

A well-studied derivative, rubidium hydrogen carbonate (RbHCO₃), demonstrates an interesting order/disorder phase transition. researchgate.netnih.gov At temperatures above 245 K, it exists in a high-temperature (HT) monoclinic modification with the space group C2/m. researchgate.netiucr.org In this phase, the hydrogen atom within the [HCO₃]₂²⁻ dimer is disordered. researchgate.net Upon cooling below 245 K, it undergoes a phase transition to a low-temperature (LT) triclinic modification with the space group C-1. researchgate.netnih.gov

This transition is a crystallographically significant event characterized by a group-subgroup relationship. The ordering of the hydrogen atom leads to a translationengleiche symmetry reduction of index 2. researchgate.netnih.gov The structural relationships between the high-temperature and low-temperature phases of both RbHCO₃ and the related potassium hydrogen carbonate (KHCO₃) can be formally represented using a Bärnighausen family tree. iucr.org In the HT phase, the Rb⁺ cations are located on the reflection plane of the C2/m group, whereas in the LT phase, they occupy general positions. iucr.org In both phases, the Rb⁺ cations are coordinated by eight oxygen atoms. nih.goviucr.org

| Parameter | High-Temperature (HT) Phase (>245 K) | Low-Temperature (LT) Phase (<245 K) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/m | C-1 |

| Lattice Parameters (Å) | a=14.807, b=5.8216, c=4.0217 | a=14.793, b=5.811, c=7.994 |

| Lattice Angles (°) | β=104.321 | α=90.22, β=104.53, γ=90.00 |

| Key Feature | Disordered H atom in [HCO₃]₂²⁻ dimer | Ordered H atom |

Structural Studies of Complex Rubidium Salts Involving Carbonate

This compound serves as a precursor in the synthesis of more complex salts where the carbonate or bicarbonate group is incorporated into intricate crystal structures. These studies reveal the diverse coordination chemistry of rubidium in the presence of carbonate and other ligands.

One such example is rubidium uranyl tricarbonate, Rb₄[UO₂(CO₃)₃], which was synthesized and structurally characterized by X-ray diffraction. researchgate.net Another complex material, Rb₂Mn₃(VO₄)₂CO₃, was synthesized via a high-temperature hydrothermal technique using this compound as a mineralizer. rsc.org Its structure consists of honeycomb layers of manganese-oxygen octahedra connected by vanadate (B1173111) tetrahedra, with the carbonate group being disordered. rsc.org

Hydrothermal synthesis using this compound has also yielded complex oxalato-bridged polymers, such as {Rb(HC₂O₄)(H₂C₂O₄)(H₂O)₂}∞¹. nih.gov In this one-dimensional framework, isolated RbO₇(H₂O)₂ polyhedra are bridged by oxalate ligands, demonstrating how rubidium can be integrated into extended coordination networks. nih.gov Furthermore, research into the absorption of carbon dioxide by solutions of other rubidium complexes, such as rubidium anthranilate, can lead to the formation of rubidium bicarbonate, highlighting the reactivity of the carbonate species in complex systems. researchgate.netnih.gov

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Rubidium Uranyltricarbonate | Rb₄[UO₂(CO₃)₃] | Monoclinic | C2/c | researchgate.net |

| Rubidium Manganese Vanadate Carbonate | Rb₂Mn₃(VO₄)₂CO₃ | Trigonal | P-31c | rsc.org |

Ion Exchange Mechanisms and Applications of this compound

This compound is a significant compound in the field of ion exchange, both as a target product from separation processes and as a reagent. factmr.comchemimpex.comsolubilityofthings.com The fundamental mechanism involves the exchange of rubidium cations (Rb⁺) with other ions on a solid-phase material, such as a resin or zeolite. researchgate.netmdpi.com This capability is crucial for both the synthesis of high-purity rubidium compounds and the extraction of rubidium from various sources. researchgate.netnih.gov

One key application is in the synthesis of other rubidium salts. For instance, high-purity anhydrous rubidium perrhenate (B82622) has been produced on an industrial scale using an ion-exchange method where rubidium ions are first sorbed onto an ion exchange column. nih.gov Similarly, rubidium dicyanamide (B8802431) synthesis has been adapted to use this compound as the rubidium source in processes that can involve ion exchange columns. rsc.org

In the context of resource extraction, ion exchange is a vital technology for recovering rubidium from brines and minerals. researchgate.netstockhead.com.au Materials like zeolites and Prussian blue analogues are effective for the selective adsorption of rubidium ions from solutions containing high concentrations of other alkali metals like potassium. researchgate.netresearchgate.net After adsorption, the rubidium can be eluted and recovered, often as this compound. researchgate.net For example, direct extraction technology using ion exchange beads is being investigated for its potential to recover rubidium from mineral deposits. stockhead.com.au The high ion exchange capacity and stability of materials like zeolites make them suitable for treating various aqueous sources to separate and concentrate rubidium ions. mdpi.comresearchgate.net

Advanced Materials Science and Engineering with Rubidium Carbonate

Rubidium Carbonate in Advanced Energy Storage Technologies

This compound is emerging as a critical component in the development of next-generation energy storage systems. Its unique properties are being leveraged to enhance the performance, safety, and efficiency of batteries and supercapacitors. Researchers are exploring its use in various components, from electrolytes to electrodes, to overcome existing technological hurdles.

Solid-state electrolytes (SSEs) are a key focus in the push for safer, more energy-dense batteries, as they replace flammable liquid electrolytes. wikipedia.org A primary challenge for SSEs is achieving high ionic conductivity, comparable to their liquid counterparts. wikipedia.org Doping solid electrolyte materials with this compound has been identified as a promising strategy to address this issue. The introduction of this compound into the electrolyte matrix can significantly enhance the ionic conductivity of lithium batteries. dqpure.com

The mechanism behind this enhancement is attributed to the properties of the rubidium ion. In mixed solid-liquid electrolyte systems, doping both the solid and liquid electrolyte layers with this compound improves ionic transfer. dqpure.com This improved conductivity is crucial for applications that demand rapid charging and high energy density. dqpure.com While inorganic solid electrolytes generally offer high ionic conductivity, the addition of dopants like this compound can further optimize their performance for practical applications in next-generation batteries. wikipedia.org

Table 1: Comparison of Electrolyte Types

| Electrolyte Type | Key Advantages | Key Challenges | Role of this compound Doping |

|---|---|---|---|

| Liquid Electrolyte | High Ionic Conductivity | Flammability, Dendrite Growth, Leakage | N/A |

| Solid Polymer Electrolyte (SPE) | Flexibility, Stability at Interface, Lightweight. wikipedia.org | Lower Ionic Conductivity, Restricted Rate Capability. wikipedia.org | Potential to enhance conductivity. |

| Inorganic Solid Electrolyte (ISE) | High Ionic Conductivity, High Modulus, Safety. wikipedia.org | Brittleness, High Interfacial Resistance. wikipedia.org | Enhances ionic conductivity. dqpure.com |

| Rb2CO3-Doped Mixed Electrolyte | Enhanced Ionic Conductivity, Improved Safety. dqpure.com | System Complexity | Acts as the key dopant for performance enhancement. dqpure.com |

A major failure mechanism in lithium-metal batteries is the formation of lithium dendrites—needle-like structures that can grow from the anode, pierce the separator, and cause short circuits. oaepublish.comqut.edu.au The formation of a stable Solid Electrolyte Interphase (SEI) is crucial to prevent this. oaepublish.com Research has shown that using additives like this compound in the electrolyte is an effective strategy for interfacial stabilization and dendrite suppression. dqpure.com

The performance of lithium-ion batteries is heavily dependent on the cathode material. Doping cathode materials, such as nickel-cobalt-manganese (NCM) oxides, is a strategy to improve their properties. dqpure.comacs.org this compound is used as a precursor material to synthesize gradient rubidium-doped NCM cathodes. dqpure.comresearchgate.net In this architecture, rubidium ions partially replace lithium ions within the cathode's crystal lattice, leading to a more stable layered structure. dqpure.comresearchgate.net

This gradient doping offers several advantages:

High Ionic Conductivity : The similar ionic radii of lithium and rubidium facilitate high ionic conductivity within the cathode structure. dqpure.com

Enhanced Structural Stability : The presence of rubidium ions and the uniform distribution of transition metals enhance the material's structural integrity, reducing degradation during cycling. dqpure.comresearchgate.net XRD analysis has confirmed that Rb⁺ ions are incorporated into the lattice, expanding the c-axis, which reduces ionic mixing and enhances electrochemical performance. researchgate.net

Improved Cycle Life and Rate Performance : The stable structure leads to better capacity retention over many charge-discharge cycles. dqpure.com For example, a Li-rich manganese-based oxide cathode doped with an optimal amount of rubidium showed significantly improved cycleability and rate performance. researchgate.net A 0.5% rubidium-doped LiNi₀.₈Co₀.₁Mn₀.₁O₂ cathode delivered an initial discharge capacity of 188.9 mAh/g at 0.5C, with a capacity retention of 88.9% after 100 cycles. researchgate.net The lithium-ion diffusion coefficient in this doped sample was 3.42 times higher than in the undoped material. researchgate.net

Table 2: Performance of Rubidium-Doped Cathode Materials

| Cathode Material | Dopant Source | Key Improvement | Performance Metric |

|---|---|---|---|

| Li-rich Mn-based layered oxide | Rubidium ions (Rb⁺) | Improved cycleability and rate performance. researchgate.net | Optimal doping suppresses irreversible oxygen loss. researchgate.net |

| LiNi₀.₈Co₀.₁Mn₀.₁O₂ | This compound (Rb₂CO₃) | Enhanced capacity and Li⁺ diffusion. researchgate.net | 88.9% capacity retention after 100 cycles; 152.3 mAh/g at 5C. researchgate.net |

The benefits of this compound, particularly its ability to enhance ionic conductivity and stability, extend to other high-efficiency energy storage devices beyond standard lithium-ion batteries. dqpure.comresearchgate.net This includes advanced battery designs and hybrid devices like supercapatteries, which merge the high energy density of batteries with the high power density of supercapacitors. nottingham.ac.uk

In sodium-ion batteries, adding a small amount of rubidium ions to the electrolyte has been shown to significantly modify the SEI on hard carbon anodes. researchgate.net This results in a notable increase in the ionic conductivity and stability of the SEI, leading to improved capacity retention. researchgate.net For instance, the addition of 0.05 M of a rubidium salt increased the capacity retention of Na/HC cells to 95.3% after 100 cycles, compared to 80.6% for the control cell. researchgate.net

While direct research on this compound in supercapacitors is less documented, its role as a conductivity and stability enhancer is highly relevant. dqpure.com Supercapacitors, particularly electric double-layer capacitors (EDLCs), rely on high surface area carbon materials and efficient ion transport within the electrolyte. google.com The principles of enhancing ionic pathways and stabilizing interfaces through additives like rubidium salts are applicable to these systems, potentially leading to devices with improved power delivery and cycle life. researchgate.netnottingham.ac.uk

Development of Gradient Rubidium-Doped Cathode Materials for Lithium-Ion Batteries

This compound in Optoelectronic Devices and Components

In the field of optoelectronics, this compound has carved out a niche as a highly effective n-type doping material. Its application is particularly prominent in Organic Light-Emitting Diodes (OLEDs), where it plays a crucial role in improving device efficiency and longevity.

Efficient injection of charge carriers (electrons and holes) from the electrodes into the organic layers is critical for high-performance OLEDs. skku.ac.kr this compound is widely investigated and used as an n-type dopant to create highly efficient electron-injecting layers (EILs) and electron-transporting layers (ETLs). skku.ac.krtaylorandfrancis.com

When co-evaporated with an organic host material, such as tris(8-quinolinolato)aluminum (Alq₃) or 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen), this compound significantly improves electron injection. skku.ac.krspiedigitallibrary.org The n-doping effect reduces the energy barrier for electrons moving from the cathode to the organic layer. aip.org This is achieved by lowering the work function at the interface, which leads to the formation of an ohmic contact that facilitates electron injection. skku.ac.kraip.org

Research has demonstrated that there is an optimal doping concentration. For Rb₂CO₃-doped Alq₃ layers, a 10% doping concentration was found to be optimal. skku.ac.kraip.org At this concentration, an OLED device achieved a maximum luminance of 114,400 cd/m² and a power efficiency of 2.7 lm/W. skku.ac.kraip.org Exceeding this concentration can lead to the decomposition of Alq₃ molecules, degrading device performance. skku.ac.kraip.org In another study involving quantum dot LEDs (QLEDs), incorporating 4% this compound into a Mg-doped ZnO electron transporting layer dramatically improved the operational lifetime to over 14,000 hours and the maximum luminance to 129,100 cd/m². researchgate.net

Table 3: Performance of OLEDs with this compound-Doped Layers

| Host Material | Rb₂CO₃ Doping Concentration | Device Structure Component | Key Performance Improvement |

|---|---|---|---|

| Tris(8-quinolinolato)aluminum (Alq₃) | 10% | Electron-Injecting Layer (EIL) | Max. Luminance: 114,400 cd/m²; Power Efficiency: 2.7 lm/W. skku.ac.kraip.org |

| 4,7-diphenyl-1,10-phenanthroline (Bphen) | 15% | Electron Transporting Layer (ETL) in an organic p-n junction | Achieved high current density (100 mA/cm² at 0.3 V) under reverse bias. spiedigitallibrary.org |

Perovskite Solar Cell Enhancements with this compound

The incorporation of rubidium cations, often from this compound or other rubidium salts, has been identified as a breakthrough strategy for enhancing the efficiency and stability of perovskite solar cells (PSCs). futurism.com Research indicates that introducing rubidium into the perovskite crystal structure can lead to record-breaking power conversion efficiencies and improved operational stability. futurism.comsemi.ac.cn

Detailed research findings have demonstrated that adding rubidium to multi-cation perovskite formulations mitigates issues like phase segregation, a common cause of performance decline in wide-bandgap perovskites. epfl.chsciencedaily.com The presence of the small, oxidation-stable rubidium ion helps to stabilize the photoactive "black" phase of formamidinium-based perovskites, which is crucial for high performance. semi.ac.cnresearchgate.net This stabilization effect is achieved by tuning the material's tolerance factor and creating a more stable perovskite structure. researchgate.net Scientists have utilized "lattice strain" to successfully incorporate rubidium ions, preventing the formation of undesirable secondary phases and minimizing non-radiative recombination, a primary source of energy loss. epfl.chsciencedaily.com

The inclusion of rubidium has led to significant improvements in key photovoltaic parameters. For instance, incorporating rubidium into a cesium, methylammonium (B1206745), and formamidinium-based perovskite resulted in a stabilized power conversion efficiency of up to 21.6%. semi.ac.cn These cells also demonstrated an impressive open-circuit voltage of 1.24 V and maintained 95% of their initial performance after 500 hours under full solar illumination at 85°C. semi.ac.cn Other studies have shown that rubidium doping can increase the open-circuit voltage to 1.30 V, which is 93.5% of its theoretical limit, representing one of the lowest energy losses recorded for wide-bandgap perovskites. sciencedaily.com Adding rubidium has also been shown to improve carrier concentration and promote crystal growth, further contributing to efficiency and stability. mdpi.com

Table 1: Impact of Rubidium Incorporation on Perovskite Solar Cell (PSC) Performance

| Perovskite Composition | Key Enhancement with Rubidium | Reported Power Conversion Efficiency (PCE) | Additional Findings |

|---|---|---|---|

| Rubidium-Cesium-Methylammonium-Formamidinium (RbCsMAFA) | Stabilized efficiency, high open-circuit voltage (Voc) | Up to 21.6% (stabilized) semi.ac.cn | Maintained 95% of initial PCE for 500 hours at 85°C. semi.ac.cn |

| Rubidium-Formamidinium Lead Iodide | Enhanced moisture tolerance and stability | 17.16% researchgate.net | Stabilizes the photoactive perovskite phase and enhances absorbance. researchgate.net |

| Wide-Bandgap (WBG) Perovskite with strain-stabilized Rb | Reduced energy loss, improved electronic structure | Open-circuit voltage of 1.30 V sciencedaily.com | Minimized non-radiative recombination and phase segregation. epfl.chsciencedaily.com |

| Rubidium-doped CsPbI₂Br | Improved crystallinity and morphology | 17.16% researchgate.net | Retained >90% of initial efficiency after 120 hours at 65°C. researchgate.net |

Interconnection Units for Tandem OLEDs Utilizing this compound

In the architecture of tandem Organic Light-Emitting Diodes (OLEDs), which feature multiple stacked emitting units to multiply current efficiency, the interconnection unit (ICU) or charge generation layer (CGL) is a critical component. researchgate.net this compound is frequently used as a highly effective n-type dopant in the electron-transporting layer (ETL) within these ICUs. aip.orgtandfonline.comresearchgate.net Its function is to create an efficient, low-voltage charge generation and injection system between the stacked OLED units. aip.orgaip.org

A common and high-performing ICU structure consists of a this compound-doped organic layer paired with a p-doped organic layer. aip.orgaip.orgresearchgate.net For example, an ICU composed of Rb₂CO₃-doped 4,7-diphenyl-1,10-phenanthroline (Bphen) and rhenium oxide (ReO₃)-doped N,N′-diphenyl-N,N′-bis(1,1′-biphenyl)-4,4′-diamine (NPB) has demonstrated excellent properties. aip.orgaip.org This type of junction provides superior charge generation capabilities and high optical transparency, with transmittance values reported between 88% and 92% in the visible spectrum (420–700 nm). researchgate.netaip.org

The use of Rb₂CO₃ as an n-dopant enhances the conductivity of the electron-transporting material, facilitating the efficient generation and separation of charge carriers (electrons and holes) under a reverse bias. spiedigitallibrary.orgsnu.ac.kr This process ensures a smooth flow of current between the individual emitting units with minimal voltage drop. spiedigitallibrary.org Research has shown that tandem OLEDs employing these this compound-based ICUs can achieve exceptionally high current efficiencies, with values around 129 cd/A reported for a two-unit green phosphorescent device. aip.orgaip.orgresearchgate.net The electrical conductivity of a Bphen layer doped with 15% Rb₂CO₃ was calculated to be 5.0 × 10⁻⁶ S/cm, highlighting the significant improvement in charge transport characteristics. snu.ac.kr

This compound in Specialty Glass and Ceramic Formulations

This compound is a valuable additive in the formulation of specialty glasses and advanced ceramics, where it acts as a modifier to enhance specific physical and chemical properties. zegmetal.commade-in-china.com

Optical and Electronic Glass with Modified Stability and Conductivity

Its role extends to enhancing optical properties, making it a key ingredient for high-performance lenses and other precision optical components. zegmetal.comchemimpex.com this compound is also utilized in the production of glass for night-vision devices. businesswire.combyjus.comalbemarle.com The compound's ability to modify the glass network leads to materials with superior performance characteristics required for advanced technological applications. zegmetal.com

Rubidium Borosilicate Glass Development

Borosilicate glasses are known for their low coefficients of thermal expansion and resistance to thermal shock. wikipedia.org While rubidium oxide has not been as extensively explored as other alkali oxides in glass systems, it shows significant potential for developing novel glass compositions. researchgate.net Research into the structure and properties of rubidium borosilicate glasses is ongoing, with studies focusing on their thermal properties. researchgate.netresearchgate.net

Differential scanning calorimetry has been used to determine the glass transition and crystallization temperatures of synthesized rubidium borosilicate glasses. researchgate.net This information is vital for optimizing heat treatment parameters, particularly for materials intended for specialized applications like the vitrification of nuclear waste. researchgate.net In one study, a multipath interferometry method was used to characterize a thin cell with a borosilicate glass-rubidium-borosilicate glass sandwiched structure, demonstrating its application in advanced atomic-scale devices. nih.govx-mol.net

Fluxing Agent Role in Advanced Ceramic Manufacturing

In the production of advanced ceramics, this compound can act as a fluxing agent. chemimpex.comganfenglithium.com A flux is a chemical that lowers the melting or vitrification temperature of a ceramic body. chemimpex.com By incorporating this compound into ceramic formulations, manufacturers can reduce the required firing temperatures. This not only leads to energy savings but also improves the workability of the materials during processing. chemimpex.com The use of rubidium-rich feldspars, for example, is noted in ceramic applications for their high dielectric constant. usgs.gov Its role as a flux contributes to the creation of dense, high-performance ceramic components. chemimpex.com

Lithium Silicate (B1173343) Glass Ceramics for Specialized Applications

This compound is an important component in the formulation of certain lithium silicate glass-ceramics, particularly those developed for specialized uses such as dental applications. dqpure.com In these materials, rubidium is added in the form of rubidium oxide (Rb₂O), which is derived from this compound during the melting process. The Rb₂O content in these specific glass-ceramics can range from 3.0 to 9.0 wt.%. dqpure.com

The addition of alkali oxides like lithia (from lithium carbonate) and rubidium oxide acts as a flux, lowering the melting temperature and viscosity of the glass, which aids in manufacturing. albemarle.commultichemindia.comsamaterials.com More importantly, it modifies the final properties of the glass-ceramic, increasing durability, strength, and resistance to thermal shock and corrosion. albemarle.commultichemindia.com While lithium carbonate is a primary driver for these properties, the inclusion of rubidium provides further modification to achieve the precise characteristics required for high-performance applications. dqpure.comalbemarle.com

This compound in Quantum Technologies and Precision Metrology

This compound serves as a crucial precursor material for producing rubidium metal and other rubidium compounds that are at the heart of significant advancements in quantum technologies and precision metrology. Its role is particularly notable in the development of ultra-cold atomic systems for quantum computing and in the construction of highly accurate atomic clocks.

Ultra-Cold Rubidium Atoms in Quantum Computing Research

The field of quantum computing leverages the principles of quantum mechanics to perform complex calculations that are intractable for classical computers. usgs.gov A promising approach involves the use of neutral atoms, such as rubidium, as quantum bits or "qubits," the fundamental units of quantum information. quera.comquantamagazine.org this compound is a key starting material for obtaining the high-purity rubidium metal required for these applications. matltech.com

The process often begins with the creation of a vapor of rubidium atoms, which can be derived from this compound. These atoms are then subjected to laser cooling and magnetic trapping techniques to slow them down and cool them to temperatures near absolute zero, just nanokelvins above 0 K. quantamagazine.orgblocksandfiles.comgsu.edu At these ultra-cold temperatures, the atoms' quantum-mechanical properties become prominent, and they can be precisely controlled and manipulated using lasers and magnetic fields. quera.com

A significant achievement in this area is the creation of a Bose-Einstein Condensate (BEC), a state of matter where a large fraction of the atoms collapses into the lowest quantum state. gsu.eduwikipedia.org The first BEC was created in 1995 using rubidium-87 (B1240521) atoms, an achievement that was awarded the 2001 Nobel Prize in Physics. wikipedia.orgwikipedia.org In a BEC, the atoms behave like a single macroscopic quantum entity, making them a valuable resource for quantum research. quera.com this compound, as a source for rubidium, is foundational to these experiments.

Researchers are exploring how to use these ultra-cold rubidium atoms, often held in optical lattices, as qubits. quera.comquantamagazine.org The distinct energy levels within the rubidium atoms serve as the '0' and '1' states of the qubit. quera.com The ability to create entangled states and perform quantum gate operations with these atoms has been demonstrated, paving the way for scalable quantum computers. quera.comquantamagazine.org For instance, a "Rydberg blockade" between rubidium atoms can be used to implement quantum logic gates. quantamagazine.org

Table 1: Key Research Findings in Ultra-Cold Rubidium Atoms for Quantum Computing

| Research Finding | Significance | Citations |

| Bose-Einstein Condensate (BEC) Creation | First achieved with Rubidium-87 in 1995, demonstrating a macroscopic quantum state. This is a cornerstone for many quantum experiments. | gsu.eduwikipedia.orgwikipedia.org |

| Laser Cooling and Trapping | Techniques developed to cool rubidium atoms to nanokelvin temperatures, enabling the precise control required for quantum manipulation. | quantamagazine.orgblocksandfiles.comgsu.edu |

| Qubit Implementation | The hyperfine energy levels of Rubidium-87 are well-suited for encoding qubits, the basic unit of quantum information. | quera.com |

| Quantum Gate Demonstration | Techniques like the Rydberg blockade have been used to perform logic gates between rubidium atom qubits, a necessary step for computation. | quantamagazine.org |

| Quantum Memory | Demonstrated using light pulses stored in a cloud of ultra-cold rubidium atoms, a key component for building quantum networks. | blocksandfiles.com |

Rubidium Atomic Clocks for Advanced Telecommunications and Global Positioning Systems

Precision timekeeping is fundamental to modern technology, underpinning everything from global navigation satellite systems (GNSS) like GPS to the synchronization of telecommunications networks. usgs.govquantumcriticalmetals.com Rubidium atomic clocks, which often utilize rubidium sourced from compounds like this compound, are a workhorse technology in this domain due to their excellent combination of accuracy, stability, low power consumption, and compact size. chemimpex.comwriley.comnist.gov

A rubidium atomic clock operates by locking a quartz crystal oscillator to the extremely stable and precise frequency of a specific hyperfine transition in rubidium-87 atoms. nist.govisotope-amt.com A vapor of rubidium atoms, housed in a small glass cell, is illuminated by a lamp containing rubidium. wriley.com When microwaves applied to the cell match the natural resonant frequency of the rubidium atoms (approximately 6.834 GHz), the atoms absorb the microwave energy, and the amount of light passing through the cell changes. nist.gov This change is used in a feedback loop to keep the microwave frequency, and thus the clock's output, precisely locked to the atomic transition. nist.gov

The stability and accuracy of these clocks are critical for applications like:

Global Positioning System (GPS): Each GPS satellite contains multiple atomic clocks, including rubidium clocks. wriley.com The system works by precisely measuring the time it takes for signals to travel from several satellites to a receiver on the ground. An error of even a few nanoseconds can translate into meters of positional error. wriley.com The rubidium clocks on board provide the necessary timekeeping stability, although they are regularly corrected by even more accurate ground-based clocks. nist.gov

Telecommunications: Modern digital communication networks, including 5G infrastructure, require precise synchronization to manage data transfer and prevent interference. quantumcriticalmetals.com Rubidium oscillators serve as frequency standards to ensure all network components operate in unison. usgs.govquantumcriticalmetals.com

Research continues to improve the performance and miniaturize these clocks. For instance, chip-scale atomic clocks (CSACs) based on rubidium have been developed for portable applications where size and power are critical. nist.gov

Table 2: Comparison of Atomic Clock Technologies

| Clock Type | Primary Element | Typical Application | Key Advantage |

| Rubidium Clock | Rubidium-87 | GPS satellites, Telecom networks, Research | Compact, low power, cost-effective, good stability. nist.gov |

| Cesium Clock | Cesium-133 | Primary time standard, Ground stations | Highest accuracy, defines the SI second. nist.gov |

| Optical Clock | Strontium, Ytterbium | Advanced research, future time standards | Potentially 100-1000x more accurate than cesium clocks. |

This compound in Sensing and Analytical Platform Development

While this compound's primary role is often as a precursor, its properties and the properties of its derivatives are influential in the development of specialized sensors and analytical materials.

Ionophore Design for Carbonate Microsensors and Electrochemical Probes

Electrochemical sensors, particularly ion-selective electrodes (ISEs), are vital tools for detecting specific ions in various environments, from clinical diagnostics to oceanography. agscientific.comrsc.org The core component of an ISE is the ionophore, a molecule designed to selectively bind a target ion within a membrane, generating a measurable electrical potential. acs.orgbeilstein-journals.org

The development of sensors for carbonate (CO₃²⁻) is crucial for monitoring environmental processes like ocean acidification and for various industrial and medical applications. agscientific.comrsc.org Research has focused on designing highly selective carbonate ionophores. These are typically complex organic molecules, such as those based on trifluoroacetophenone derivatives or calix usgs.govpyrroles, which act as "molecular tweezers" that can selectively capture a carbonate ion. rsc.orgacs.orgmpg.de The design of these ionophores involves creating a three-dimensional structure with functional groups positioned to form strong and selective bonds with the carbonate ion, excluding other interfering anions like chloride or sulfate (B86663). acs.orgmpg.de

While these sensors are designed to detect carbonate, current research literature does not indicate that this compound is used as a component in the design of the ionophore molecule itself. The ionophores are sophisticated organic structures engineered for carbonate recognition. acs.orgbeilstein-journals.org The connection to this compound is indirect; these sensors provide the analytical capability to measure carbonate concentrations in various solutions, which could be relevant in processes where this compound or other carbonates are used.

Advanced Spectroscopic and Photoemissive Materials Utilizing this compound

This compound plays a significant role in the development of advanced materials with specific spectroscopic and photoemissive properties, particularly in the field of organic electronics. zegmetal.com Its utility stems from its ability to function as an effective n-type dopant and an electron injection layer (EIL) in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netaip.org

In an OLED, an EIL facilitates the efficient injection of electrons from the cathode into the light-emitting organic layer. This compound is effective in this role due to its low work function. zegmetal.com When a thin layer of this compound is deposited between the metallic cathode (like aluminum) and the electron-transporting organic layer (such as Alq₃ or Bphen), it can significantly lower the electron injection barrier. researchgate.netaip.org This improved electron injection leads to higher device efficiency, greater brightness, and lower operating voltages. zegmetal.comaip.org

Research using techniques like ultraviolet photoemission spectroscopy (UPS) and x-ray photoemission spectroscopy (XPS) has provided detailed insights into the mechanisms at play. researchgate.netaip.org Studies have shown that doping an organic material like tris(8-quinolinolato)aluminum (Alq₃) with this compound enhances the electron-injecting ability due to an n-doping effect that reduces the barrier height at the interface. aip.org For example, an OLED device incorporating a this compound-doped Alq₃ layer achieved a maximum luminance of 114,400 cd/m² and a power efficiency of 2.7 lm/W. aip.org These findings underscore the importance of this compound in engineering the electronic properties of interfaces in advanced photoemissive devices.

Table 3: Performance Enhancement in OLEDs using this compound

| Device Structure | Role of this compound | Performance Improvement | Citations |

| glass/ITO/.../Alq₃/Rb₂CO₃ -doped Alq₃/Al | n-dopant in Electron Injection Layer | Maximum luminance of 114,400 cd/m²; Power efficiency of 2.7 lm/W. | aip.org |

| Bphen/Rb₂CO₃ /Al | Electron Injection Layer | Improved electron conductivity between the electron-transporting layer and the electrode. | researchgate.net |

Other Advanced Materials Utilizing this compound

Beyond quantum systems and specific sensing applications, this compound is a key ingredient in the formulation of other advanced materials, most notably specialty glasses. usgs.govquantumcriticalmetals.comchemimpex.com

Furthermore, rubidium compounds, for which this compound is a common precursor, are used as catalysts in various chemical reactions. zegmetal.com For instance, rubidium-based catalysts have shown high selectivity in processes like CO₂ conversion to methanol, which is significant for carbon capture and utilization technologies. zegmetal.com

Analytical Techniques and Characterization Methods in Rubidium Carbonate Research

Spectroscopic Analysis of Rubidium Carbonate and its Derivatives

Spectroscopic techniques are fundamental in understanding the intrinsic properties of this compound at the atomic and molecular levels.

Photoemission spectroscopy, including Ultraviolet Photoemission Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS), is a powerful tool for probing the electronic structure of materials. seriius.com In the context of this compound, these techniques are frequently employed to understand the effects of doping on the electronic properties of organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs). aip.orgresearchgate.net

Key Research Findings:

n-type Doping Effects: Studies have shown that doping organic materials, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen) and tris(8-quinolinolato)aluminum (III) (Alq3), with this compound leads to n-type doping effects. aip.orgresearchgate.netskku.ac.kr UPS analysis reveals a shift in the Fermi level of the organic material towards the lowest unoccupied molecular orbital (LUMO) upon doping with Rb₂CO₃. aip.org This shift reduces the electron injection barrier, facilitating more efficient electron injection from the cathode. aip.orgresearchgate.net

Work Function Reduction: UPS spectra have demonstrated that the deposition of this compound on organic films can significantly lower the vacuum level, which corresponds to a reduction in the material's work function. aip.orgresearchgate.net For instance, the deposition of a thin layer of Rb₂CO₃ on Bphen was found to lower the vacuum level by 1.0 eV. aip.org

Interfacial Chemical Reactions: XPS is utilized to investigate chemical interactions at the interface between different layers in a device. aip.org For example, in a Bphen/Rb₂CO₃/Al cathode structure, XPS analysis of the nitrogen core-level spectra indicated that while Rb₂CO₃ doping itself did not cause significant chemical changes to the Bphen, the subsequent deposition of aluminum led to interactions with the nitrogen atoms in Bphen. aip.org The rubidium core level in XPS spectra did not show significant changes, suggesting that rubidium atoms were not directly involved in the formation of gap states created by the aluminum deposition. aip.org

Interactive Data Table: UPS and XPS Analysis of this compound Doped Organic Films

| Material System | Analytical Technique | Key Observation | Quantitative Finding | Reference |

| Bphen doped with Rb₂CO₃ | UPS | Fermi level shift towards LUMO | Shift of 1.0 eV towards lower binding energy | aip.org |

| Bphen doped with Rb₂CO₃ | UPS | Reduction in vacuum level | Lowered by 1.0 eV | aip.org |

| Bphen/Rb₂CO₃/Al | XPS | No significant change in Rb core level | - | aip.org |

| Bphen/Rb₂CO₃/Al | XPS | Interaction between Al and N atoms of Bphen | Appearance of a new N 1s core level component | aip.org |

| Alq₃ doped with Rb₂CO₃ | UPS | Reduction in carrier-injecting barrier | Lowering of the work function | researchgate.net |

| Alq₃ doped with Rb₂CO₃ | XPS | Chemical reaction between Alq₃ and Rb₂CO₃ | Decomposition of Alq₃ molecules | researchgate.net |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular vibrations within a material. csic.es These techniques are particularly sensitive to the presence and nature of hydrogen bonds. acs.orgnih.gov

Key Research Findings:

Decomposition Studies: In-situ and ex-situ infrared spectroscopy have been used to identify the solid and gas-phase products during the thermal decomposition of rubidium acetate (B1210297). ekb.eg These studies confirmed the formation of this compound as an intermediate solid product in the temperature range of 400-700 °C. ekb.eg

Catalytic Activity: The catalytic activity of the this compound formed during decomposition has been investigated using IR spectroscopy. ekb.eg The presence of certain gaseous products, such as isobutene, methane, and carbon monoxide, was attributed to reactions occurring at the gas/solid interface, catalyzed by the newly formed this compound. ekb.eg

Anhydrous Carbonate Spectra: Raman and infrared spectral studies of anhydrous this compound have been conducted to understand its fundamental vibrational modes. capes.gov.br These studies provide a baseline for identifying the compound and analyzing its interactions in more complex systems.

Hydrogen Bonding in Carbonate Systems: While direct studies on hydrogen bonding in pure this compound are not extensively detailed in the provided context, the principles of using vibrational spectroscopy to study hydrogen bonding in other carbonate systems are well-established. acs.orgnih.gov For instance, in uranyl carbonate systems, shifts in the vibrational signals are used to evaluate the influence of hydrogen bonding networks on the uranyl bond. acs.orgnih.gov These methodologies can be applied to investigate hydrogen bonding interactions involving this compound in hydrated forms or in mixtures with other compounds.

Interactive Data Table: Vibrational Spectroscopy of this compound and Related Systems

| System | Spectroscopic Technique | Observation | Significance | Reference |

| Thermal decomposition of Rubidium Acetate | Infrared Spectroscopy | Formation of Rb₂CO₃ as an intermediate | Identification of decomposition pathway | ekb.eg |

| Gas/solid interface during decomposition | Infrared Spectroscopy | Catalytic production of isobutene, methane, CO | Evidence of catalytic activity of Rb₂CO₃ | ekb.eg |

| Anhydrous this compound | Raman and IR Spectroscopy | Characterization of fundamental vibrational modes | Provides reference spectra for identification | capes.gov.br |

| Uranyl Carbonate Systems | Raman and IR Spectroscopy | Shifts in vibrational bands due to H-bonding | Understanding the influence of intermolecular forces | acs.orgnih.gov |

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local atomic and electronic structure of a specific element within a material. unimi.itesrf.frsemineral.es It is element-specific and does not require long-range order, making it suitable for studying amorphous and disordered systems. unimi.itsemineral.es

Key Research Findings:

Oxidation State and Coordination Geometry: XANES is sensitive to the oxidation state and coordination environment of the absorbing atom. unimi.ituu.nl The energy and shape of the absorption edge can provide information about the formal valence and site symmetry. esrf.frsemineral.es For instance, comparing the XANES spectra of a sample to that of known standards can help identify the oxidation state of rubidium in various compounds.

Local Atomic Structure: EXAFS provides information about the local structure around a central atom, including the number and type of neighboring atoms and the interatomic distances. unimi.itresearchgate.net This is achieved by analyzing the oscillations in the absorption coefficient above the absorption edge. semineral.es While specific EXAFS studies on this compound were not detailed in the provided results, this technique is highly applicable for determining the local environment of rubidium atoms in both crystalline and amorphous this compound-containing materials.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Investigations

Electrochemical Characterization Techniques

Electrochemical methods are crucial for evaluating the performance of this compound when used as a component in electronic devices.

Admittance spectroscopy is a technique used to study the electrical properties of materials and devices by measuring their complex admittance as a function of frequency and temperature.

Key Research Findings:

Doping Effects on Activation Energy: In a study of this compound doped into an organic bipolar charge transport material, temperature-dependent admittance spectroscopy was used to investigate the electron injection barrier. researchgate.net The results showed that incorporating Rb₂CO₃ significantly reduced the activation energy for electron injection. researchgate.net

Conductivity and Trap Density: Admittance spectroscopic analyses of rubidium-incorporated methylammonium (B1206745) lead iodide perovskite films revealed that a small amount of rubidium incorporation led to higher electrical conductivity. nih.gov This improvement was attributed to a reduced density of deep-level traps. nih.gov

Interactive Data Table: Admittance Spectroscopy of this compound Doped Materials

| Material System | Measurement | Key Finding | Reference |

| Rb₂CO₃ in organic bipolar charge transport material | Temperature-dependent admittance | Reduction in electron injection activation energy | researchgate.net |

| Rubidium-incorporated methylammonium lead iodide | Admittance spectroscopy | Increased electrical conductivity, reduced deep-level trap density | nih.gov |

The measurement of current density versus voltage (J-V) characteristics is a fundamental method for assessing the performance of electronic devices, such as OLEDs and solar cells.

Key Research Findings:

Enhanced Electron Injection: J-V characteristics of OLEDs have demonstrated that using this compound-doped organic layers as electron injection layers leads to significantly improved electron injection efficiency compared to traditional materials like LiF. aip.orgresearchgate.net This results in higher current densities at the same operating voltage. researchgate.netsnu.ac.kr

Dependence on Doping Concentration: The electron conductivity of Rb₂CO₃-doped films is strongly dependent on the doping concentration. aip.org Studies on Rb₂CO₃-doped Alq₃ films showed that the J-V characteristics improved up to a certain doping concentration, after which they began to degrade. skku.ac.kraip.org

Interactive Data Table: J-V Characteristics of this compound Doped Devices

| Device Structure | Key Observation from J-V Curves | Impact on Performance | Reference |

| OLED with Bphen:Rb₂CO₃ EIL | Higher current density than with LiF/Al | Improved electron injection efficiency | aip.orgresearchgate.net |

| OLED with Alq₃:Rb₂CO₃ EIL | Non-linear J-V at low doping, degradation at high doping | Strong dependence of conductivity on doping concentration | aip.org |

| p-i-n OLED with Rb₂CO₃-doped Bphen ETL | High current density and low operating voltage | High power efficiency and external quantum efficiency | snu.ac.kr |

Admittance Spectroscopy for Electrical Properties

Crystallographic and Diffraction Studies

Crystallographic and diffraction techniques are fundamental in elucidating the atomic arrangement and structural properties of crystalline materials like this compound. These methods, particularly those involving X-rays, provide precise information on lattice parameters, space group symmetry, and atomic coordinates within the crystal structure. Such studies have been crucial in characterizing different forms of this compound, including its anhydrous and hydrated states, as well as related compounds like rubidium hydrogen carbonate.

Research into the related compound, rubidium hydrogen carbonate (RbHCO₃), has revealed a temperature-dependent order-disorder phase transition. nih.goviucr.org At higher temperatures, it exists in a disordered monoclinic C2/m modification, which transitions to an ordered triclinic C-1 modification upon cooling to 245 K. nih.goviucr.org This transition involves the ordering of hydrogen atoms within the crystal structure. nih.gov

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique has been employed to resolve the crystal structures of various this compound compounds.

Anhydrous this compound (Rb₂CO₃) crystallizes in the monoclinic P2₁/c space group. materialsproject.org The structure features two distinct rubidium ion (Rb¹⁺) sites. In one site, the rubidium ion is coordinated to six oxygen atoms, forming distorted octahedra. materialsproject.org In the second site, it is coordinated to eight oxygen atoms. materialsproject.org The carbonate ion (CO₃²⁻) maintains a trigonal planar geometry. materialsproject.org

Table 1: Crystallographic Data for Anhydrous this compound (Rb₂CO₃)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.86 |

| b (Å) | 10.03 |

| c (Å) | 7.41 |

| β (°) | 98.43 |

| Unit Cell Volume (ų) | 430.43 |

Data sourced from the Materials Project. materialsproject.org

The hydrated form, this compound sesquihydrate (Rb₂CO₃ · 1.5H₂O), has also been characterized using SC-XRD. It crystallizes in the monoclinic C2/c space group and is isostructural with its potassium analogue (K₂CO₃ · 1.5H₂O). researchgate.net The structure consists of columns formed by hydrogen-bonded carbonate ions and water molecules, with the rubidium cations located within and between these columns. researchgate.net

Table 2: Crystallographic Data for this compound Sesquihydrate (Rb₂CO₃ · 1.5H₂O)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (pm) | 1237.7 |

| b (pm) | 1385.94 |

| c (pm) | 747.7 |

| β (°) | 120.133 |

Data sourced from ResearchGate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics Studies